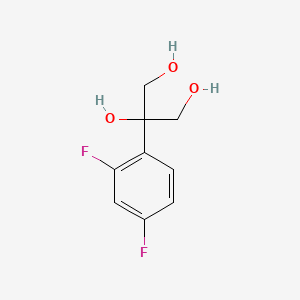

2-(2,4-Difluorophenyl)propane-1,2,3-triol

Description

Contextual Significance of Fluoroaryl Moieties in Molecular Design

A fluoroaryl moiety is an aryl group where one or more hydrogen atoms have been replaced by fluorine atoms. This substitution is a powerful tool in molecular design, particularly within medicinal chemistry and drug discovery. The unique properties of the fluorine atom can confer significant advantages to a bioactive molecule.

Incorporating fluorine can enhance crucial pharmacological characteristics such as metabolic stability, lipophilicity (the ability to dissolve in fats), and bioavailability. researchgate.net In fact, a significant percentage of drugs approved by the FDA contain at least one fluorine atom. researchgate.net Fluorinated moieties are also used as bioisosteres, meaning they can replace other functional groups to improve a molecule's properties without drastically changing its shape. nih.govencyclopedia.pub The strong electron-withdrawing nature of fluorine can alter the reactivity of nearby functional groups, a property that has been exploited to design highly selective enzyme inhibitors for targets like serine and cysteine proteases. encyclopedia.pubmdpi.com

Overview of Propane-1,2,3-triol (B13761041) Derivatives in Organic Chemistry and Related Fields

Propane-1,2,3-triol, commonly known as glycerol (B35011) or glycerin, is the simplest trihydric alcohol, meaning it possesses three hydroxyl groups. thefreedictionary.commercuroleo.comncert.nic.incremeroleo.de It is a colorless, odorless, viscous, and hygroscopic (water-absorbing) liquid that is miscible with water in all proportions. thefreedictionary.commercuroleo.comcremeroleo.de The IUPAC (International Union of Pure and Applied Chemistry) nomenclature precisely describes its structure: a three-carbon "propane" chain with hydroxyl "-ol" groups on the first, second, and third carbon atoms, hence "triol". mercuroleo.comcremeroleo.deyoutube.com

As a fundamental building block, propane-1,2,3-triol can be chemically modified to form a vast array of derivatives. thefreedictionary.com These derivatives are central to numerous applications across various industries. In polymer chemistry, glycerol and its derivatives are key components in the manufacture of polyurethanes, which are used to create foams, plastics, and coatings. cremeroleo.dewikipedia.orgmdpi.com It is also widely used in cosmetics as a moisturizer, in the food industry as a sweetener and humectant (E 422), and as a component in antifreeze and lubricants. mercuroleo.comcremeroleo.de

Table 1: Properties of Propane-1,2,3-triol (Glycerol)

| Property | Value |

| IUPAC Name | Propane-1,2,3-triol |

| Common Name | Glycerol, Glycerin |

| Molecular Formula | C₃H₈O₃ |

| Molar Mass | 92.09 g/mol |

| Appearance | Colorless, odorless, viscous liquid |

| Density | 1.26 g/cm³ (at 25°C) thefreedictionary.commercuroleo.com |

| Melting Point | 17.9 °C mercuroleo.comcremeroleo.de |

| Boiling Point | 290 °C thefreedictionary.commercuroleo.comcremeroleo.de |

| Solubility | Miscible with water and alcohol thefreedictionary.com |

Research Landscape and Gaps Pertaining to 2-(2,4-Difluorophenyl)propane-1,2,3-triol

A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent functional groups—the difluorophenyl moiety and the propane-1,2,3-triol backbone—are individually well-documented and extensively used in chemical synthesis, their specific combination in this arrangement has not been the subject of detailed investigation.

There is a lack of published data on the synthesis, physical and chemical properties, and potential applications of this compound. This indicates that the compound represents a novel and unexplored area of chemical space.

Based on the known properties of its components, one can hypothesize about its potential characteristics and areas of interest:

The propane-1,2,3-triol backbone provides multiple hydroxyl groups, making it a potential monomer or cross-linking agent for creating polymers, such as polyesters or polyurethanes, with potentially novel properties. mdpi.comcreative-proteomics.com

The 2,4-difluorophenyl group is an electron-withdrawing moiety known to enhance biological activity and metabolic stability in drug candidates. researchgate.net Its presence suggests that the compound could be investigated as a potential intermediate in the synthesis of new pharmaceutical agents.

The absence of dedicated research on this compound highlights an opportunity for future investigation. Synthesizing this compound and characterizing its properties could lead to new discoveries in materials science, medicinal chemistry, or other related fields.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O3/c10-6-1-2-7(8(11)3-6)9(14,4-12)5-13/h1-3,12-14H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVKNFSTIAMHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CO)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,4 Difluorophenyl Propane 1,2,3 Triol

Classical Chemical Synthesis Routes

The synthesis of 2-(2,4-difluorophenyl)propane-1,2,3-triol is not widely documented in publicly available literature, necessitating the extrapolation of established synthetic methods for structurally similar aryl-substituted polyols. The following sections outline plausible classical chemical synthesis routes.

Multi-step Synthetic Strategies from Precursors

The creation of the target triol likely involves a sequence of reactions, starting from more readily available chemical building blocks.

One potential route involves the synthesis of an acylated version of the target molecule, followed by hydrolysis to yield the final triol. This strategy is advantageous as the acyl groups can serve as protecting groups for the hydroxyl moieties during intermediate steps.

A plausible precursor for this method is a di- or tri-acylated propane (B168953) derivative. For instance, the asymmetric hydrolysis of a prochiral diacetate, such as (±)-1,2-diacetoxy-3-chloropropane, using lipases can yield enantiomerically enriched intermediates. organic-chemistry.org A similar approach could be envisioned starting with a precursor bearing the 2,4-difluorophenyl group.

The final step in this sequence is the hydrolysis of the ester groups to reveal the hydroxyl functionalities. This can be achieved under either acidic or basic conditions.

Table 1: Proposed Reaction Conditions for Hydrolysis of Acylated Propane Derivatives

| Step | Reagents and Conditions | Product | Hypothetical Yield |

| 1 | 2-(2,4-Difluorophenyl)-1,3-diacetoxypropan-2-ol | This compound | >90% |

| a) NaOH (aq), heat | |||

| b) HCl (aq), heat |

It is important to note that the stability of the 2,4-difluorophenyl group under these hydrolytic conditions is expected to be high.

Epoxide ring-opening reactions are a fundamental method for the synthesis of 1,2-diols. A potential pathway to this compound could involve the synthesis of a suitable epoxypropane intermediate, such as 2-(2,4-difluorophenyl)-2,3-epoxypropan-1-ol. The synthesis of a related compound, 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]-1,3-propanediol, has been reported starting from 2-chloromethyl expoxy propane and 1,3-difluorobenzene, indicating the feasibility of forming the aryl-carbon bond.

Once the epoxide is formed, ring-opening with water or a hydroxide (B78521) source would yield the desired 1,2-diol moiety, which, combined with the existing hydroxyl group, would form the triol. The regioselectivity of the epoxide opening is a critical factor, with the attack typically occurring at the less sterically hindered carbon. In the case of 2-(2,4-difluorophenyl)-2,3-epoxypropan-1-ol, the attack would likely occur at the C3 position. The reaction can be catalyzed by either acid or base. organic-chemistry.org

Table 2: Proposed Reagents for Ring Opening of Halogenated Epoxypropane Intermediates

| Precursor | Reagents | Product |

| 2-(2,4-Difluorophenyl)-2,3-epoxypropan-1-ol | H₂O, H⁺ (cat.) or OH⁻ (cat.) | This compound |

The use of hot water has also been shown to be effective for the hydrolysis of epoxides. organic-chemistry.org

Another viable synthetic strategy involves the reduction of a carbonyl precursor. A key intermediate for this approach could be 1,3-dihydroxy-2-propanone (dihydroxyacetone) or a protected derivative thereof.

A Grignard reaction between 2,4-difluorophenylmagnesium bromide and a protected form of dihydroxyacetone could be employed to introduce the aryl group at the C2 position. google.com Subsequent deprotection would yield the target triol. The choice of protecting groups for the hydroxyl functions of dihydroxyacetone is crucial to prevent side reactions with the highly reactive Grignard reagent. google.com

Alternatively, a diketone precursor such as 1-(2,4-difluorophenyl)ethane-1,2-dione could potentially be reduced to the corresponding diol, although further steps would be required to introduce the third hydroxyl group.

Table 3: Proposed Reductive Approach from a Carbonyl Precursor

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Protected 1,3-dihydroxy-2-propanone | 1. 2,4-Difluorophenylmagnesium bromide in THF | Protected this compound |

| 2. Aqueous workup | |||

| 2 | Protected this compound | Deprotection agent (e.g., acid) | This compound |

Optimization of Reaction Conditions and Yields

For any of the proposed synthetic routes, optimization of reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters to consider include:

Temperature: Many reactions, such as Grignard additions, are highly sensitive to temperature and often require cooling to prevent side reactions. Conversely, hydrolysis reactions may require heating to proceed at a reasonable rate.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential for Grignard reactions.

Catalyst: In routes involving catalysis, such as acid- or base-catalyzed epoxide opening, the choice and concentration of the catalyst are critical.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is necessary to determine the optimal reaction time and prevent the formation of degradation products.

Stoichiometry of Reagents: The molar ratios of reactants must be carefully controlled to ensure complete conversion of the limiting reagent and to minimize by-products.

Analysis of By-products and Impurities in Synthetic Pathways

The synthesis of polyols like this compound is often accompanied by the formation of by-products and impurities that can affect the quality of the final product. google.com A thorough analysis is crucial for process optimization and purification.

In the hydrolysis of acylated derivatives , incomplete hydrolysis would result in mono- or di-acylated impurities.

The ring-opening of epoxypropanes can sometimes lead to the formation of regioisomers if the selectivity of the nucleophilic attack is not absolute. Dimerization or polymerization of the epoxide can also occur under certain conditions.

Reductive approaches , particularly those involving Grignard reagents, can be prone to several side reactions. The presence of any trace amounts of water or other protic sources can quench the Grignard reagent. In reactions with carbonyl compounds, enolization of the carbonyl can lead to the formation of by-products.

Common impurities in polyol synthesis can also include residual catalysts, solvents, and starting materials. google.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and quantification of these impurities. creative-proteomics.com

Stereoselective Synthesis of Enantiomers and Diastereomers

The creation of specific stereoisomers of this compound is crucial for its potential applications in pharmaceuticals and materials science. This section details several key strategies for achieving stereocontrol.

Chiral Pool Approaches for this compound Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org For the synthesis of this compound, chiral synthons such as derivatives of tartaric acid, sugars (like glucose or mannose), or amino acids can be employed. iupac.orgyoutube.com These starting materials provide a pre-defined stereochemical framework that can be elaborated to the target molecule.

A plausible strategy involves using a protected glyceraldehyde or its equivalent, which already contains a chiral diol unit. The 2,4-difluorophenyl group can be introduced at the C2 position via a Grignard reaction or other organometallic addition. Subsequent deprotection would then yield the desired stereoisomer of the triol. The choice of the starting chiral synthon dictates the absolute configuration of the final product. For instance, D-glyceraldehyde derivatives would lead to one enantiomeric series, while L-glyceraldehyde derivatives would produce the other.

Asymmetric Catalysis in Propane-1,2,3-triol (B13761041) Scaffold Construction

Asymmetric catalysis offers a powerful and efficient means to generate chiral molecules from prochiral precursors.

The Sharpless asymmetric dihydroxylation (AD) is a renowned method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically employs osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. The choice of ligand, either a dihydroquinidine (B8771983) (DHQD) or a dihydroquinine (DHQ) derivative, determines which face of the alkene is hydroxylated, thus controlling the stereochemical outcome. wikipedia.org

For the synthesis of a precursor to this compound, a suitable alkene substrate would be 2-(2,4-difluorophenyl)allyl alcohol. Asymmetric dihydroxylation of this substrate would introduce two adjacent hydroxyl groups with a specific stereochemistry, leading to the desired triol. The commercially available AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand) provide reliable access to either enantiomer of the resulting diol, which in this case would be the target triol. organic-chemistry.orgnih.gov

Table 1: Ligands for Sharpless Asymmetric Dihydroxylation

| AD-mix | Chiral Ligand Class | Resulting Diol Enantiomer |

| AD-mix-α | Dihydroquinine (DHQ) | (R,R) or (S,S) depending on alkene substitution |

| AD-mix-β | Dihydroquinidine (DHQD) | (S,S) or (R,R) depending on alkene substitution |

The reaction proceeds with high enantioselectivity for a wide range of alkenes. nih.gov The general mechanism involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol and regenerate the osmium catalyst. wikipedia.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. numberanalytics.com Once the desired stereochemistry is established, the auxiliary is removed. This strategy has been widely applied in various asymmetric syntheses. researchgate.net

In the context of this compound synthesis, a chiral auxiliary could be appended to a precursor molecule to control the stereoselective introduction of hydroxyl groups. For example, an α,β-unsaturated carboxylic acid derivative bearing a chiral auxiliary could undergo a stereoselective dihydroxylation or epoxidation, followed by reduction of the carboxyl group. Alternatively, an aldol (B89426) reaction between a chiral enolate derived from an acetyl group attached to a chiral auxiliary and a suitable aldehyde could establish the desired stereocenters. Evans' oxazolidinone auxiliaries are a well-known class of chiral auxiliaries that have proven effective in such transformations. researchgate.net

Enantioselective Reductions and Oxidations

Enantioselective reduction of a prochiral ketone or oxidation of a racemic alcohol can be effective methods for accessing chiral diols and triols. For instance, the asymmetric reduction of a β-hydroxy ketone precursor can lead to a chiral 1,3-diol with high enantiomeric and diastereomeric purity. nih.gov Biocatalysts or chiral chemical reducing agents, such as those derived from chiral oxazaborolidines (CBS reagents), are often employed for these transformations.

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis, utilizing enzymes or whole microorganisms, offers a green and highly selective alternative for the synthesis of chiral compounds. nih.gov Chemoenzymatic strategies combine the advantages of enzymatic reactions with traditional chemical transformations. nih.govrsc.orgnih.gov

For the synthesis of this compound, several biocatalytic approaches can be envisioned. Lipases are known to perform enantioselective hydrolysis of racemic esters, which could be used in a kinetic resolution of a di- or tri-acetylated derivative of the target triol. Epoxide hydrolases can enantioselectively open a racemic epoxide precursor, such as 2-(2,4-difluorophenyl)oxirane, to yield an enantiomerically enriched diol, which can be further functionalized to the triol. prepchem.comprepchem.comgoogle.comnih.gov

Furthermore, oxidoreductases can be employed for the enantioselective reduction of a corresponding ketone precursor to a chiral alcohol. nih.gov A one-pot chemoenzymatic synthesis of chiral 1,3-diols has been reported, combining a chiral metal complex-catalyzed aldol reaction with an enzymatic reduction using an oxidoreductase. nih.gov Such a strategy could be adapted for the synthesis of the target triol.

Table 2: Potential Biocatalytic Approaches

| Enzyme Class | Reaction Type | Substrate Precursor | Product |

| Lipase (B570770) | Enantioselective hydrolysis | Racemic ester of the triol | Enantiomerically enriched triol and ester |

| Epoxide Hydrolase | Enantioselective hydrolysis | Racemic 2-(2,4-difluorophenyl)oxirane | Enantiomerically enriched 2-(2,4-difluorophenyl)propane-1,2-diol |

| Oxidoreductase | Enantioselective reduction | Prochiral dihydroxyacetone derivative | Chiral this compound |

These biocatalytic and chemoenzymatic methods often proceed under mild reaction conditions with high selectivity, making them attractive for the synthesis of complex chiral molecules. nih.gov

Enzyme-Catalyzed Hydrolysis for Stereo-Resolution

Enzyme-catalyzed hydrolysis is a widely employed method for the resolution of racemic mixtures. In the context of this compound, this typically involves the stereoselective hydrolysis of a corresponding racemic ester derivative. Lipases are the most common class of enzymes used for this purpose due to their broad substrate specificity and high enantioselectivity.

The process involves the incubation of a racemic diester of this compound with a specific lipase in an aqueous buffer system. The enzyme selectively hydrolyzes one enantiomer of the diester to the corresponding monoester or diol, leaving the other enantiomer of the diester largely unreacted. The resulting mixture of the hydrolyzed product and the unreacted ester can then be separated by conventional chromatographic techniques.

A notable example, analogous to the synthesis of this compound, is the hydrolysis of the dibutyrate of a related triol, which was effectively catalyzed by Amano Lipase AK. acs.org This approach yields the desired monoester with high enantiomeric purity. The choice of lipase is critical and often requires screening of several commercially available enzymes to find one with the optimal activity and selectivity for the specific substrate.

| Enzyme | Substrate Analog | Product | Enantiomeric Excess (ee) | Reference |

| Amano Lipase AK | Dibutyrate of 2-substituted-propane-1,2,3-triol | (R,S)-Monoester | High | acs.org |

| Burkholderia cepacia Lipase | Racemic N-hydroxymethylated cis-3-acetoxy-4-phenylazetidin-2-one | (2R,3S)-3-phenylisoserine intermediate | >99% | nih.gov |

| Aspergillus niger Lipase | rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate (B1210297) | (R)-alcohol and (S)-acetate | >99% | mdpi.com |

Kinetic Resolution via Lipase-Mediated Reactions

Kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from a racemic mixture. In the case of this compound, this is typically achieved through lipase-mediated transesterification or acetylation. nih.gov This method relies on the differential rate at which a lipase acylates the enantiomers of the racemic diol or triol.

The reaction involves treating the racemic this compound with an acyl donor, such as vinyl acetate or an anhydride (B1165640), in the presence of a lipase in an organic solvent. nih.govresearchgate.net One enantiomer is acylated at a much faster rate than the other, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate. researchgate.net

Lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas species are frequently used for these resolutions. acs.orgnih.gov The choice of solvent can also significantly influence the enantioselectivity of the reaction.

| Lipase | Substrate Analog | Acyl Donor | Solvent | Product (ee) | Unreacted Alcohol (ee) | Reference |

| Novozym 435 | 2-substituted propane-1,2,3-triol | Vinyl Acetate | Diisopropyl ether | High | High | acs.org |

| Pseudomonas sp. Lipase | rac-tert-butyl 4-(1-(3,4-dichlorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate | Vinyl Acetate | Diisopropyl ether | 96% ((S)-ester) | >99% ((R)-alcohol) | nih.gov |

| Pseudomonas fluorescens Lipase | rac-indanol | Vinyl Acetate | Not specified | >99% ((R)-acetate) | >99% ((S)-alcohol) | mdpi.com |

Enzymatic Desymmetrization of Prochiral Precursors

A more elegant and efficient approach to obtaining enantiomerically pure this compound is through the enzymatic desymmetrization of a prochiral precursor. This strategy avoids the 50% theoretical yield limitation of kinetic resolution. researchgate.net The starting material is a prochiral diol, such as 2-(2,4-difluorophenyl)propane-1,3-diol, which has a plane of symmetry.

The desymmetrization is achieved by the enantioselective acylation of one of the two prochiral hydroxymethyl groups, catalyzed by a lipase. acs.org This reaction breaks the symmetry of the molecule, creating a chiral monoester with high enantiomeric excess. This monoester can then be chemically converted to the desired this compound.

For example, the desymmetrization of a prochiral 2-substituted-1,3-propanediol has been successfully carried out using Novozym 435 for acetylation or Amano Lipase CE for the hydrolysis of the corresponding dibutyrate. acs.org This methodology provides a practical route to key chiral intermediates. acs.org

| Enzyme | Prochiral Substrate Analog | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Novozym 435 | 2-substituted propane-1,3-diol | Acetylation | (S)-Monoester | High | acs.org |

| Amano Lipase CE | Dibutyrate of 2-substituted propane-1,3-diol | Hydrolysis | (S)-Monoester | High | acs.org |

| Pseudomonas cepacia Lipase | Prochiral 1,3-diamines | Alkoxycarbonylation | (R)-Amino carbamates | Not specified | researchgate.net |

Microorganism-Mediated Transformations

Whole-cell biocatalysis using microorganisms offers a valuable alternative to isolated enzymes for the synthesis of chiral compounds. Microorganisms possess a wide array of enzymes that can perform complex chemical transformations with high stereoselectivity. For the synthesis of this compound, a potential route involves the biotransformation of a suitable precursor by a selected microbial strain.

While specific studies on the microbial transformation to this compound are not extensively documented, the metabolism of glycerol (B35011) and related polyols by various microorganisms, such as Pseudomonas aeruginosa, is well-established. nih.govnih.gov These organisms possess the enzymatic machinery to process glycerol, which could potentially be harnessed to asymmetrically hydroxylate a precursor like 2-(2,4-difluorophenyl)propene or to selectively modify a related glycerol derivative. This approach, however, would require significant screening and metabolic engineering to achieve the desired transformation efficiently and selectively.

| Microorganism | Substrate Class | Potential Transformation | Relevance | Reference |

| Pseudomonas aeruginosa | Glycerol | Utilization and metabolism | Demonstrates enzymatic pathways for processing glycerol-like structures | nih.govnih.gov |

Chemical Reactivity and Derivatization of 2 2,4 Difluorophenyl Propane 1,2,3 Triol

Reactions at Hydroxyl Groups

The presence of a primary and a tertiary hydroxyl group in 2-(2,4-difluorophenyl)propane-1,2,3-triol allows for a range of derivatization reactions. These reactions are fundamental in modifying the compound's physical and chemical properties.

Esterification and Etherification Reactions

The hydroxyl groups of this compound are anticipated to undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides under standard conditions. These reactions would lead to the formation of mono-, di-, or tri-esters, depending on the stoichiometry of the reagents and reaction conditions. Given the presence of both primary and tertiary alcohols, selective esterification could potentially be achieved, with the primary hydroxyl groups generally being more reactive than the sterically hindered tertiary hydroxyl group.

Similarly, etherification can be expected to occur. For instance, treatment with an alkyl halide in the presence of a base (Williamson ether synthesis) would yield the corresponding ethers. The reactivity of the hydroxyl groups would again follow the order of primary being more accessible than the tertiary one.

Table 1: Predicted Esterification and Etherification Reactions

| Reaction Type | Reagent Example | Predicted Product(s) |

|---|---|---|

| Esterification | Acetic Anhydride (B1165640)/Pyridine | Mono-, di-, and tri-acetate esters |

Oxidation and Reduction Processes

The oxidation of this compound would likely proceed with selectivity depending on the oxidizing agent used. The primary hydroxyl groups can be oxidized to aldehydes using mild reagents like pyridinium (B92312) chlorochromate (PCC), or further to carboxylic acids with stronger oxidizing agents such as potassium permanganate. The tertiary hydroxyl group is resistant to oxidation under non-forcing conditions. The oxidation of the closely related propane-1,2,3-triol (B13761041) (glycerol) can yield a variety of products including glyceraldehyde, dihydroxyacetone, and glyceric acid, and in some cases complete oxidation to carbon dioxide and water. pressbooks.pubgoogle.com

Reduction of the hydroxyl groups is generally not a feasible process under standard conditions. However, the aromatic ring could potentially be reduced under high pressure hydrogenation, although this would be a challenging transformation.

Formation of Cyclic Acetals and Ketals

The 1,2- and 1,3-diol arrangements within the propane-1,2,3-triol structure make it a suitable substrate for the formation of cyclic acetals and ketals. nih.govchegg.comznaturforsch.com Reaction with aldehydes or ketones in the presence of an acid catalyst would be expected to yield five- or six-membered cyclic structures. znaturforsch.comznaturforsch.com For example, reaction with acetone (B3395972) could form a five-membered cyclic ketal (an acetonide) across the 1,2-diol or a six-membered cyclic ketal across the 1,3-diol. These cyclic derivatives are often used as protecting groups in organic synthesis. znaturforsch.com Research on the cyclic ketalization of similar 1-aryl-2,2-dimethylpropane-1,3-diols has shown that such reactions can proceed with high diastereoselectivity. rug.nl

Table 2: Predicted Cyclic Acetal/Ketal Formation

| Reagent | Predicted Product Structure |

|---|---|

| Acetone/H+ | 2,2-Dimethyl-4-(2,4-difluorophenyl)-4-hydroxymethyl-1,3-dioxolane and/or 2,2-Dimethyl-5-(2,4-difluorophenyl)-5-hydroxy-1,3-dioxane |

Reactivity of the Difluorophenyl Moiety

The 2,4-difluorophenyl group is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Potential

The presence of two strongly electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org This type of reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org In this compound, the fluorine atoms themselves can act as leaving groups when the ring is attacked by a strong nucleophile. The positions ortho and para to the fluorine atoms are activated towards nucleophilic attack. Therefore, substitution of one of the fluorine atoms by a nucleophile is a potential reaction pathway, particularly if further activating groups are present on the ring. Studies on other difluorophenyl compounds have demonstrated the feasibility of such substitutions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The presence of the difluorophenyl group makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. youtube.comyoutube.com

Suzuki Reaction

The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edulibretexts.org The 2,4-difluorophenyl group of the target molecule can act as the organohalide component. The general scheme for a potential Suzuki reaction involving this compound is depicted below.

General Scheme for Suzuki Coupling:

R¹-X + R²-B(OR)₂ → R¹-R² (where R¹-X is the aryl halide and R²-B(OR)₂ is the boronic acid or ester)

In this context, the 2,4-difluorophenyl group would be R¹, and the fluorine atoms would be the leaving groups (X). However, aryl fluorides are generally less reactive than other aryl halides (chlorides, bromides, iodides). Therefore, harsher reaction conditions or more specialized catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, might be necessary to achieve efficient coupling. harvard.edunih.gov

Sonogashira Reaction

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgwashington.edu This reaction would allow for the introduction of an alkyne moiety onto the difluorophenyl ring of this compound.

General Scheme for Sonogashira Coupling:

R¹-X + H−C≡C−R² → R¹−C≡C−R² (where R¹-X is the aryl halide and H−C≡C−R² is the terminal alkyne)

Similar to the Suzuki reaction, the reactivity of the aryl fluoride (B91410) would be a key consideration. While challenging, Sonogashira couplings of fluoroarenes have been reported, often requiring specific catalysts and conditions to proceed efficiently. organic-chemistry.org The successful coupling would yield an arylethyne derivative of the parent triol.

| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄) wikipedia.orgharvard.edu | Aryl- or vinyl-substituted phenylpropane-1,2,3-triol |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), amine base wikipedia.orglibretexts.org | Alkynyl-substituted phenylpropane-1,2,3-triol |

Formation of Complex Molecular Architectures

The unique combination of a reactive aromatic ring and a polyol side chain in this compound provides a versatile platform for the synthesis of more complex molecules.

Synthesis of Conjugates and Prodrug-like Structures (Focus on chemical transformation)

The three hydroxyl groups of the propane-1,2,3-triol moiety are ideal handles for chemical modification to create conjugates or prodrugs. Esterification or etherification of these hydroxyl groups with biologically active molecules, such as anti-inflammatory drugs or anticancer agents, could lead to novel prodrugs with altered solubility, stability, or targeting capabilities.

For instance, reaction with a carboxylic acid, acid chloride, or acid anhydride in the presence of a suitable catalyst or coupling agent would yield the corresponding mono-, di-, or tri-ester. The choice of reaction conditions would allow for control over the degree of substitution.

The 2,4-difluorophenyl group itself is found in some pharmacologically active molecules, such as the B-Raf inhibitor PLX-4720. nih.govguidetopharmacology.orgdrugbank.com This suggests that the core structure of this compound could serve as a scaffold for the development of new therapeutic agents.

Polymerization or Oligomerization Potential

The bifunctional nature of this compound, possessing both a reactive aryl group and multiple hydroxyl groups, makes it a potential monomer for polymerization.

Condensation Polymerization: The triol functionality can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. The resulting polymers would have a cross-linked structure due to the trifunctional nature of the monomer, leading to thermosetting materials. Similarly, reaction with diisocyanates could produce polyurethanes.

Cross-Coupling Polymerization: If a di-boronic acid were coupled with this compound via a double Suzuki reaction, a polymer chain could be formed. The reactivity of the two fluorine atoms on the phenyl ring would need to be sufficiently high and selective for this to be a viable route.

| Polymerization Type | Co-monomer | Resulting Polymer | Key Functional Group Involved |

|---|---|---|---|

| Condensation (Polyesterification) | Dicarboxylic acid (e.g., Adipic acid) | Cross-linked Polyester | Propane-1,2,3-triol |

| Condensation (Polyurethane formation) | Diisocyanate (e.g., Methylene diphenyl diisocyanate) | Cross-linked Polyurethane | Propane-1,2,3-triol |

| Cross-Coupling (e.g., Suzuki polymerization) | Diboronic acid | Aromatic Polymer | 2,4-Difluorophenyl |

Isomerism and Stereochemical Investigations of 2 2,4 Difluorophenyl Propane 1,2,3 Triol

Chirality and Stereoisomerism

The core of this compound's stereochemical complexity lies in the presence of a stereocenter at the C2 position of the propane (B168953) chain. This carbon atom is bonded to four different substituents: a 2,4-difluorophenyl group, a hydroxyl group, and two hydroxymethyl (-CH₂OH) groups. This asymmetry means the molecule is chiral and can exist as non-superimposable mirror images.

Due to the single stereocenter at C2, 2-(2,4-Difluorophenyl)propane-1,2,3-triol exists as a pair of enantiomers: the (R)- and (S)-isomers. These enantiomers possess identical physical and chemical properties in an achiral environment but may exhibit different biological activities.

It is important to note that while the parent compound has one chiral center, derivatives or related compounds can have additional stereocenters, leading to the formation of diastereomers. For instance, the related fluconazole (B54011) molecule itself possesses a chiral center. The interaction and separation of these various stereoisomers are of significant interest in pharmaceutical analysis.

The relative orientation of the hydroxyl groups can be described by dihedral angles, leading to staggered and eclipsed conformations. libretexts.org Staggered conformations, where the bulky groups are as far apart as possible, are generally more stable due to lower torsional strain. libretexts.org Intramolecular hydrogen bonding between the hydroxyl groups can also play a significant role in stabilizing certain conformations. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and quantum mechanical calculations are instrumental in elucidating the preferred conformations of such acyclic triols in solution. auremn.org.brnih.gov

Methods for Chiral Resolution and Separation

The separation of the enantiomers of this compound is a critical step in studying their individual properties. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers. These methods utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for the chiral separation of a wide range of compounds, including antifungal agents and their precursors. researchgate.net The choice of the mobile phase, which can range from normal-phase (e.g., n-hexane/alcohol mixtures) to polar organic and reversed-phase conditions, is crucial for achieving optimal separation. researchgate.net SFC, often using supercritical carbon dioxide as the main mobile phase component, can offer advantages in terms of speed and efficiency for certain chiral separations.

While specific studies on the chiral HPLC or SFC separation of this compound are not extensively reported in publicly available literature, the established methods for separating chiral azole antifungals and their impurities provide a strong foundation for developing such analytical procedures.

Crystallization-based methods offer an alternative approach to resolving enantiomers. These techniques rely on the different crystallization behaviors of enantiomers or their diastereomeric derivatives.

One such method is preferential crystallization , where a supersaturated solution of a racemate is seeded with a crystal of one enantiomer, inducing the crystallization of that enantiomer. Another approach involves the formation of diastereomeric salts with a chiral resolving agent. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A more advanced technique is crystallization-induced dynamic resolution (CIDR) , which combines the resolution of diastereomers with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.netresearchgate.net While the application of these methods specifically to this compound has not been detailed in the literature, the principles of crystallization-induced resolution of chiral diols and triols are well-established. nih.gov

Absolute and Relative Configuration Assignment

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of each enantiomer is the final step in a complete stereochemical investigation. Spectroscopic techniques and chemical correlation are commonly used for this purpose.

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration. nih.gov X-ray crystallography of a single crystal of an enantiomer or a diastereomeric derivative provides unambiguous proof of its absolute and relative configuration.

Chiral Derivatizing Agent (CDA) NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with chiral derivatizing agents (CDAs), is a widely used and effective method for determining the enantiomeric composition of a chiral compound. chemicalbook.com This technique involves the reaction of the enantiomeric mixture of the analyte, in this case, this compound, with a chiral, enantiomerically pure reagent (the CDA). This reaction converts the pair of enantiomers into a pair of diastereomers.

Because diastereomers have different physical and chemical properties, their NMR spectra will also differ. Consequently, signals that overlap in the NMR spectrum of the original enantiomeric mixture will become separated and distinguishable in the spectrum of the diastereomeric mixture. The integration of these separated signals allows for the quantification of each enantiomer present in the original sample.

The selection of an appropriate CDA is critical and depends on the functional groups present in the analyte. For a triol like this compound, CDAs that react with hydroxyl groups are suitable. Examples of such agents include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chlorides, or other chiral carboxylic acids and their derivatives. The derivatization reaction would typically involve the formation of ester linkages with one or more of the hydroxyl groups of the triol.

Table 1: Hypothetical ¹H-NMR Data for Diastereomeric Esters of this compound with a Chiral Derivatizing Agent

| Proton | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 | Δδ (ppm) |

| H-1a | 3.85 | 3.88 | 0.03 |

| H-1b | 3.75 | 3.79 | 0.04 |

| H-3a | 4.10 | 4.15 | 0.05 |

| H-3b | 4.02 | 4.08 | 0.06 |

| Aromatic H | 6.80-7.50 | 6.82-7.55 | - |

Note: This table is illustrative and presents hypothetical data to demonstrate the expected outcome of a CDA-NMR experiment. The actual chemical shifts and their differences (Δδ) would depend on the specific CDA used and the experimental conditions.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Studies

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the three-dimensional structure of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by a chiral sample.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions within a molecule. A VCD spectrum consists of positive and negative bands, and the spectrum of one enantiomer is a mirror image of the other. For a molecule like this compound, the VCD spectrum would be sensitive to the stereochemistry at the C2 chiral center.

The interpretation of VCD spectra is often complex and typically requires comparison with theoretical spectra calculated using quantum chemical methods. By comparing the experimentally measured VCD spectrum with the calculated spectra for the (R)- and (S)-enantiomers, the absolute configuration of the predominant enantiomer in a sample can be determined.

Electronic Circular Dichroism (ECD)

ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light by chiral molecules, corresponding to electronic transitions. The aromatic 2,4-difluorophenyl group in the molecule is a chromophore that would give rise to distinct ECD signals.

Similar to VCD, the ECD spectrum of one enantiomer is the mirror image of the other. The determination of the absolute configuration from an ECD spectrum also relies heavily on the comparison of the experimental spectrum with quantum chemically calculated spectra for the possible enantiomers.

Table 2: Summary of Chiroptical Spectroscopic Techniques for Stereochemical Analysis

| Technique | Principle | Information Obtained |

| CDA-NMR | Converts enantiomers into diastereomers with distinct NMR spectra. | Enantiomeric purity/ratio. |

| VCD | Differential absorption of circularly polarized infrared light by vibrational transitions. | Absolute configuration, conformational analysis. |

| ECD | Differential absorption of circularly polarized UV-Vis light by electronic transitions. | Absolute configuration of molecules with chromophores. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For a comprehensive analysis of 2-(2,4-Difluorophenyl)propane-1,2,3-triol, a suite of advanced 1D and 2D NMR experiments would be utilized.

The structural backbone of the molecule would be assembled using a combination of correlation experiments.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide the initial inventory of protons and carbons. The ¹H spectrum is expected to show distinct signals for the aromatic protons and the diastereotopic protons of the two -CH₂OH groups. The ¹³C spectrum would reveal nine distinct carbon signals, including the quaternary carbons and those influenced by fluorine coupling.

COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between the aromatic protons on the difluorophenyl ring. However, due to the absence of protons on the adjacent carbons, no COSY correlations would be seen for the -CH₂OH or -OH protons unless proton exchange is slow.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. It would definitively link the proton signals of the two -CH₂OH groups to their corresponding carbon signals and the aromatic proton signals to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for assembling the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. Expected key correlations would include those from the protons of the -CH₂OH groups to the central quaternary carbon (C2) and the ipso-carbon of the phenyl ring (C1'). This would unambiguously connect the propane-triol moiety to the difluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for a small, flexible molecule, NOESY could provide through-space correlations, confirming the spatial proximity between the protons of the -CH₂OH groups and the ortho-proton (H-3') of the phenyl ring.

Table 1: Illustrative ¹H and ¹³C NMR Data (in DMSO-d₆) and Key HMBC Correlations for this compound

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | 65.2 | 3.65 (d, 2H) | C2, C3 |

| 2 | 78.5 | - | - |

| 3 | 65.4 | 3.70 (d, 2H) | C1, C2 |

| 1' | 125.8 (dd) | - | - |

| 2' | 162.5 (dd) | - | - |

| 3' | 111.7 (dd) | 7.25 (m, 1H) | C1', C5' |

| 4' | 160.1 (dd) | - | - |

| 5' | 131.5 (m) | 7.40 (m, 1H) | C1', C3' |

| 6' | 104.2 (t) | 7.10 (m, 1H) | C2', C4' |

Note: Chemical shifts (δ) are hypothetical and based on typical values for similar functional groups. Multiplicities for the aromatic ring carbons are complex due to C-F coupling (dd = doublet of doublets, t = triplet).

To support experimental findings, computational methods are used to predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with Density Functional Theory (DFT), is a standard approach. lgcstandards.com

The process involves:

Geometry Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation.

Shielding Tensor Calculation: Using the optimized geometry, the GIAO method calculates the magnetic shielding tensors for each nucleus.

Chemical Shift Prediction: The calculated shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to yield the predicted chemical shifts.

Comparing these predicted shifts with the experimental values helps validate the structural assignment. lgcstandards.com Discrepancies can often be explained by solvent effects or conformational dynamics not fully captured by the model.

Table 2: Illustrative Comparison of Experimental and GIAO-Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Illustrative Experimental δ (ppm) | Plausible GIAO Predicted δ (ppm) | Δδ (ppm) |

| C1 | 65.2 | 66.1 | +0.9 |

| C2 | 78.5 | 79.3 | +0.8 |

| C3 | 65.4 | 66.3 | +0.9 |

| C1' | 125.8 | 126.5 | +0.7 |

| C2' | 162.5 | 163.0 | +0.5 |

| C3' | 111.7 | 112.4 | +0.7 |

| C4' | 160.1 | 160.9 | +0.8 |

| C5' | 131.5 | 132.1 | +0.6 |

| C6' | 104.2 | 104.9 | +0.7 |

Note: Predicted values are hypothetical, assuming a DFT calculation (e.g., B3LYP/6-31G(d,p)) with a solvent model.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry provides information about the mass and fragmentation of a molecule, confirming its molecular weight and offering clues to its structure.

HRMS is used to determine the elemental composition of a molecule with high precision. For this compound, the exact mass of the protonated molecule ([M+H]⁺) would be measured and compared to the theoretical value.

Table 3: Theoretical Exact Masses for this compound Adducts

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₉H₁₁F₂O₃⁺ | 205.0671 |

| [M+Na]⁺ | C₉H₁₀F₂NaO₃⁺ | 227.0490 |

| [M+K]⁺ | C₉H₁₀F₂KO₃⁺ | 243.0229 |

Tandem mass spectrometry (MS/MS) involves isolating a precursor ion (e.g., the [M+H]⁺ ion) and inducing fragmentation to produce a characteristic spectrum of product ions. The fragmentation pathways help to confirm the connectivity of the molecule.

For this compound, key fragmentation pathways would likely involve:

Sequential loss of water (H₂O): The three hydroxyl groups make the molecule susceptible to dehydration, leading to fragments at m/z [M+H-H₂O]⁺, [M+H-2H₂O]⁺, and [M+H-3H₂O]⁺.

Cleavage of C-C bonds: Fragmentation of the propanetriol backbone, such as the loss of a CH₂OH group, is also a plausible pathway.

Cleavage at the benzylic position: The bond between the phenyl ring and the propanetriol group could cleave, leading to fragments corresponding to the difluorophenyl moiety or the charged propanetriol portion.

Table 4: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 205.0671)

| m/z of Fragment | Plausible Lost Neutral | Proposed Fragment Formula |

| 187.0565 | H₂O | C₉H₉F₂O₂⁺ |

| 169.0460 | 2H₂O | C₉H₇F₂O⁺ |

| 174.0514 | CH₂OH | C₈H₈F₂O₂⁺ |

| 127.0197 | C₃H₇O₃ | C₆H₄F₂⁺ |

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by mapping atomic positions in the solid state. To perform this analysis, a high-quality single crystal of the compound must first be grown, which can be a challenging step for flexible molecules with multiple hydrogen-bonding groups.

If a suitable crystal were obtained, the analysis would yield precise data on:

Bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the crystal lattice.

Intermolecular interactions, particularly the hydrogen-bonding network formed by the triol groups, which dictates the crystal packing.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 11.8 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

For a molecule like this compound, this analysis would reveal the exact spatial orientation of the 2,4-difluorophenyl group relative to the propane-1,2,3-triol (B13761041) backbone. It would also elucidate the intramolecular and intermolecular hydrogen bonding network established by the three hydroxyl groups, which significantly influences the compound's physical properties.

Interactive Data Table: Hypothetical Crystallographic Data

The following table is a hypothetical representation of the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No actual data has been published for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₀F₂O₃ |

| Formula Weight | 204.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 11.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 972.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.395 |

| R-factor (%) | 4.5 |

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability, which are of critical importance in fields like pharmaceuticals and materials science. The study of polymorphism involves systematically screening for different crystal forms by varying crystallization conditions such as solvent, temperature, and pressure.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For this compound, crystal engineering studies would focus on how the interplay of strong hydrogen bonds from the triol moiety and weaker interactions involving the difluorophenyl ring (such as C-H···F or π-π stacking) can be manipulated to control the crystal packing and potentially generate novel polymorphic forms or co-crystals.

As no experimental data is available, a detailed discussion on the known polymorphs or specific crystal engineering strategies for this compound cannot be provided.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ijaerd.org It is widely employed for its favorable balance of accuracy and computational cost, making it a standard tool for predicting a variety of molecular properties. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like 2-(2,4-Difluorophenyl)propane-1,2,3-triol, which has several rotatable bonds, conformational analysis is crucial. This analysis involves identifying various stable conformers (rotational isomers) and determining their relative energies. nih.gov

A thorough search of scientific literature indicates no published studies on the geometry optimization or comprehensive conformational analysis of this compound using DFT or other quantum chemical methods. Such a study would identify the most stable spatial arrangements of the molecule, governed by the rotation around the C-C and C-O single bonds, and the orientation of the difluorophenyl ring relative to the propane-1,2,3-triol (B13761041) backbone.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound (This table is for illustrative purposes only, as no published data is available.)

| Conformer ID | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|

| Conformer 1 | 0.00 | Data not available |

| Conformer 2 | Data not available | Data not available |

Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule dictates its chemical reactivity. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ijaerd.org The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. ijaerd.org

The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a visual guide to how the molecule might interact with other chemical species. nih.gov

No specific DFT studies detailing the HOMO-LUMO energies or MEP maps for this compound have been found in the published literature. These analyses would be valuable for understanding its potential reactivity and intermolecular interactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (This table is for illustrative purposes only, as no published data is available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Vibrational Spectroscopy Prediction and Interpretation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for assigning the vibrational modes observed in experimental data, providing a detailed understanding of the molecule's structural components and bonding. nih.gov

A review of the literature shows no published theoretical vibrational spectra or frequency assignments for this compound. Such a computational study would aid in the structural characterization of this compound and could help in its identification in complex mixtures.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govresearchgate.net MD provides a dynamic picture of molecular behavior, which is essential for understanding processes like solvation and binding to biological targets. uq.edu.au

Solvation Effects and Dynamic Behavior

There are currently no published MD simulation studies focusing on the solvation effects and dynamic behavior of this compound.

Protein-Ligand Interaction Dynamics

As an impurity of Fluconazole (B54011), a known inhibitor of the fungal enzyme lanosterol (B1674476) 14-α-demethylase, the interaction of this compound with this or other proteins would be of interest. Molecular docking and subsequent MD simulations can predict the binding pose of a ligand within a protein's active site and assess the stability of the resulting complex over time. nih.gov These simulations provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding, which is crucial for understanding a compound's potential biological activity. nih.gov

No molecular docking or MD simulation studies investigating the protein-ligand interactions of this compound have been identified in the scientific literature.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fluconazole |

Molecular Docking Studies

Prediction of Binding Modes with Biological Macromolecules (e.g., 1EA1 protein)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein.

Although no specific molecular docking studies were found for this compound with the 1EA1 protein, extensive research has been conducted on fluconazole and its analogs with their primary target, lanosterol 14α-demethylase (CYP51). researchgate.netnih.gov The 1EA1 protein is the crystal structure of lanosterol 14α-demethylase from Candida albicans complexed with fluconazole. Docking studies with fluconazole analogs against this protein have been performed to understand their binding modes. For instance, in a study involving fluconazole-like compounds, the triazole moiety of a potent analog was observed to point towards the heme group in the active site of lanosterol 14α-demethylase and coordinate with the iron atom through its N4 atom. researchgate.net

A molecular docking comparison of fluconazole and its derivatives with the 1EA1 protein from Candida albicans has been conducted to identify analogs with potentially higher binding affinities. researchgate.net Such studies are crucial for designing new antifungal agents with improved efficacy.

Analysis of Binding Affinities and Intermolecular Interactions (e.g., Hydrogen Bonding, Aromatic Interactions)

The stability of a ligand-protein complex is quantified by its binding affinity, which can be estimated using scoring functions in molecular docking programs. These scoring functions take into account various intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In silico studies of fluconazole analogs have revealed the importance of these interactions for binding to CYP51. For example, in the design of novel fluconazole-based compounds, density functional theory (DFT) calculations and independent gradient model (IGM) studies were used to analyze their structure-activity relationships and molecular interactions within the target protein. nih.gov Similarly, molecular docking studies of other fluconazole analogs have identified key hydrogen bonds and hydrophobic interactions that contribute to their binding affinity. researchgate.netresearchgate.net

The binding energy of fluconazole with CYP51 has been a subject of detailed computational analysis. nih.gov For fluconazole analogs, docking scores have been used to rank and select promising candidates for further investigation. In one study, two analogs, 6f and 8f, exhibited lower docking scores (−12.7 kcal/mol and −12.8 kcal/mol, respectively) compared to fluconazole (−7.1 kcal/mol), indicating potentially stronger binding to the target enzyme. tandfonline.com

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Fluconazole | 5FSA | -7.1 | tandfonline.com |

| Analog 6f | 5FSA | -12.7 | tandfonline.com |

| Analog 8f | 5FSA | -12.8 | tandfonline.com |

| Analog F13 | 1EA1 | Not specified, but noted for high affinity | researchgate.net |

Virtual Screening Applications

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given that this compound is a known impurity and analog of fluconazole, it could be included in virtual screening campaigns aimed at discovering new antifungal agents.

The process of virtual screening often starts with a known active compound, like fluconazole, and then explores a library of structurally similar compounds. For instance, a study developed 3307 analogs of fluconazole and used virtual screening to filter them based on properties like Lipinski's rule of five and their docking scores with the target protein 5FSA. tandfonline.com This approach narrowed down the vast initial library to a manageable number of promising candidates for further experimental testing.

Another application of virtual screening is to identify new lead compounds from large chemical databases. By creating a pharmacophore model based on the known binding mode of fluconazole, researchers can screen millions of compounds to find novel scaffolds that may also bind to the target enzyme. While no specific virtual screening studies involving this compound have been reported, its structural features make it a relevant molecule for inclusion in such computational drug discovery efforts.

Biological Interactions and Mechanistic Insights Non Clinical Focus

Enzyme-Substrate/Inhibitor Interactions

No studies detailing the enzymatic interactions of 2-(2,4-Difluorophenyl)propane-1,2,3-triol were identified. Research on its potential as an enzyme substrate or inhibitor, including specific assays or kinetic characterizations, does not appear in the public domain.

Biochemical Assays for Enzyme Inhibition (e.g., α-amylase inhibition)

There are no available scientific reports or published data describing the results of biochemical assays, such as α-amylase inhibition assays, conducted with this compound.

Kinetic Studies of Enzyme Modulation (e.g., IC50, Ki determination)

A thorough search did not yield any kinetic data for the modulation of enzymes by this compound. Consequently, values for key kinetic parameters like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are not available.

Target Identification and Validation at the Molecular Level

There is no information available from molecular-level studies to identify or validate specific biological targets for this compound.

Receptor Binding Studies (in vitro)

No in vitro studies on the receptor binding profile of this compound have been published.

Affinity Profiling against Specific Receptor Targets

Information regarding the binding affinity of this compound for any specific receptor targets is not available in the scientific literature.

Structure-Activity Relationship (SAR) Studies for Molecular Targets

No structure-activity relationship (SAR) studies involving this compound have been found. Such studies are contingent on the prior identification of biological activity and molecular targets, which have not been reported for this compound.

Cellular Pathway Modulation

Investigation of Molecular Signaling Pathways in Cell Lines (Mechanistic Focus)

There is currently no available research in the public domain that investigates the effects of this compound on molecular signaling pathways in any cell lines. Studies that explore the modulation of cellular pathways, such as the mitogen-activated protein kinase (MAPK) pathway, have been conducted on the parent compound, fluconazole (B54011), and its other derivatives, but not on this specific triol impurity. nih.govresearchgate.net

Interaction with Key Biological Macromolecules (e.g., Proteins, Lipids, Nucleic Acids)

Specific data on the direct interaction of this compound with key biological macromolecules such as proteins, lipids, or nucleic acids is not present in the available scientific literature. The mechanism of action for the parent drug, fluconazole, involves the inhibition of fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14-α-demethylase, which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. guidechem.comnih.govpsu.edu However, it has not been determined whether this compound interacts with this or any other biological macromolecule.

Pharmacological Research at the Molecular Level

Mechanism of Action Elucidation without Clinical Implication

Due to the absence of studies on its biological effects, the mechanism of action for this compound remains unelucidated. Research has focused on the synthesis and characterization of this and other fluconazole impurities. researchgate.netsigmaaldrich.comsynzeal.com

Use as a Biochemical Probe or Tool Compound

There is no evidence to suggest that this compound has been utilized as a biochemical probe or a tool compound in any pharmacological or biochemical research. Its availability is primarily as a certified reference material for analytical and quality control testing of fluconazole. lgcstandards.com

Potential Non Clinical Applications

Building Block in Organic Synthesis

2-(2,4-Difluorophenyl)propane-1,2,3-triol serves as a crucial intermediate and starting material in the synthesis of more complex molecules. Its trifunctional nature, with three hydroxyl groups, and the presence of a difluorophenyl moiety, offer multiple reaction sites and influence the properties of the resulting compounds.

The primary application of this compound in organic synthesis is as a precursor for the synthesis of complex heterocyclic compounds, particularly in the pharmaceutical sector. It is a known key intermediate in the synthesis of triazole-based antifungal agents. For instance, it is recognized as an impurity and a synthetic precursor of Fluconazole (B54011), a widely used antifungal medication tandfonline.comnih.gov. The synthesis of Fluconazole and its derivatives often involves the reaction of this triol or its activated forms with 1H-1,2,4-triazole semanticscholar.org.

The difluorophenyl group is a common feature in many active pharmaceutical ingredients (APIs), contributing to improved metabolic stability and binding affinity nih.gov. The propane-1,2,3-triol (B13761041) backbone provides a scaffold for constructing the necessary stereochemistry and functional groups required for biological activity. Research has demonstrated the synthesis of various 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, showcasing the versatility of this structural motif in developing new antifungal agents nih.gov.

While direct applications in agrochemical synthesis are less documented, the structural motifs present in this compound, namely the fluorinated phenyl ring and the potential for triazole formation, are prevalent in modern agrochemicals rsc.orggoogleapis.com. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, which are desirable properties for pesticides and herbicides researchgate.net.

The central carbon atom of the propane (B168953) backbone in this compound is a pro-chiral center. This makes the compound a valuable starting material for asymmetric synthesis, allowing for the preparation of enantiomerically pure or enriched complex molecules. The synthesis of chiral drugs is of paramount importance as different enantiomers can have significantly different pharmacological activities and toxicities.

Stereospecific synthesis methods can be employed to produce chiral derivatives of this triol. For example, the stereospecific synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol has been achieved from D-mannitol, highlighting a pathway to chiral phenylpropanetriols google.com. Such chiral synthons are crucial for building the stereochemically defined structures of modern pharmaceuticals, including antifungal agents like Voriconazole, which contains two stereocenters mdpi.comqualitas1998.net. The synthesis of such complex molecules often relies on the availability of chiral building blocks to control the stereochemical outcome of the reaction sequence.

Materials Science Applications

While the primary documented use of this compound is in the synthesis of bioactive molecules, its structural features suggest potential applications in materials science. Fluorinated compounds, in general, are known to impart unique properties to materials, such as hydrophobicity, thermal stability, and chemical resistance researchgate.netrsc.orgnih.gov.

As a triol, this compound can theoretically act as a cross-linking agent or a monomer in the synthesis of polymers like polyesters and polyurethanes bohrium.com. Polyols are fundamental components in the production of polyurethanes, reacting with isocyanates to form the urethane linkages mdpi.commdpi.cominvex.denih.gov. The incorporation of fluorine into the polymer backbone can significantly enhance the material's properties. Fluorinated polyurethanes are known for their low surface energy, leading to hydrophobic and oleophobic surfaces, as well as improved thermal and chemical stability tandfonline.commdpi.com.

However, a review of the current scientific literature does not provide specific examples of this compound being used as a monomer for polyurethane synthesis. Research in the field of fluorinated polyurethanes tends to focus on other fluorinated diols and polyols mdpi.com.

The structure of this compound also suggests its potential as a building block for functional materials such as dendrimers and ligands. Dendrimers are highly branched, well-defined macromolecules with a central core, and their synthesis often involves the use of multifunctional building blocks. While there is extensive research on dendrimer synthesis, the use of this specific fluorinated triol has not been reported.

Similarly, the hydroxyl groups of the triol could be functionalized to create ligands for metal coordination. The difluorophenyl group can influence the electronic properties of the resulting ligand, which in turn can affect the catalytic activity or stability of the metal complex. However, there is no specific mention in the literature of this compound being used for the synthesis of ligands for catalysis.

Analytical Standard or Reference Material Development

A significant non-clinical application of this compound is its use as an analytical standard or reference material. It is available as a certified reference material from various chemical suppliers tandfonline.com. This is particularly important in the pharmaceutical industry for the quality control of drugs.

As a known impurity of the antifungal drug Fluconazole, having a certified standard of this compound is essential for analytical method development and validation symbiosisonlinepublishing.com. It allows for the accurate identification and quantification of this impurity in drug substances and finished products, ensuring their safety and efficacy. The development of such a reference standard involves rigorous purification and characterization to establish its identity and purity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 173837-65-5 |

| Molecular Formula | C9H10F2O3 symbiosisonlinepublishing.com |

| Molecular Weight | 204.17 g/mol symbiosisonlinepublishing.com |

| IUPAC Name | this compound symbiosisonlinepublishing.com |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1H-1,2,4-triazole |

| Fluconazole |

| Voriconazole |

| (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol |

Future Research Directions and Translational Potential

Development of Novel Synthetic Methodologies

The synthesis of fluorinated organic compounds, including 2-(2,4-Difluorophenyl)propane-1,2,3-triol, is an area ripe for innovation. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes.

Green Chemistry Approaches for Sustainable Synthesis

Traditional methods for introducing fluorine into organic molecules can involve harsh reagents and generate significant waste. Green chemistry principles offer a pathway to more environmentally benign syntheses. For this compound, future research could explore enzymatic or chemoenzymatic methods. For instance, the modification of polyketides with fluorine has been shown to be a promising approach for developing new pharmaceuticals, and similar strategies could be adapted. drugbank.com The use of enzymes could offer high selectivity and reduce the need for protecting groups, thereby streamlining the synthetic process and minimizing waste.

Flow Chemistry and Continuous Manufacturing

Flow chemistry, or continuous manufacturing, presents numerous advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. google.com These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and high-throughput screening of reaction conditions. google.comnih.gov

For the synthesis of this compound and its derivatives, flow chemistry could be particularly advantageous. Reactions involving energetic intermediates or requiring precise temperature control can be performed more safely in the small, well-defined reaction channels of a flow reactor. chemicalbook.com Furthermore, the integration of multiple synthetic steps into a continuous process can reduce the need for isolation and purification of intermediates, leading to a more efficient and cost-effective manufacturing process. organic-chemistry.org A conceptual flow process for a related difluorophenyl compound is outlined in the table below.